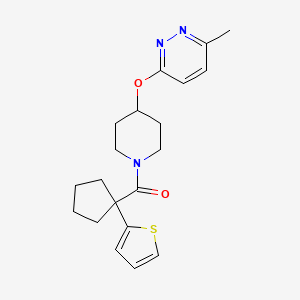
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 58024-63-8 . It has a molecular weight of 205.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a series of oxadiazolyl pyrrolidine carboxamides were synthesized by reacting pyrrolidine carboxylic acid and oxadiazole amines using HBTU as an amide-forming agent . Another study reported the synthesis of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 228-229 degrees .Scientific Research Applications
Spectroscopic Analysis and Theoretical Approach
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid has been synthesized and characterized using a range of spectroscopic methods and computational approaches. The study by Devi et al. (2018) involved single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT) calculations. This research contributes to understanding the structural, thermodynamic parameters, electrostatic potential, and other molecular properties of this compound, including its potential in hyperconjugative interactions and electronic charge transfer (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
Synthesis of Derivative Compounds
Črček et al. (2012) prepared a library of 24 pyrimidine-5-carboxamides derivatives using 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This synthesis showcases the versatility of the compound in creating a range of derivative molecules, potentially useful in various fields of chemistry and pharmaceuticals (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).
Novel Compounds and Nonlinear Optical Properties
Another study by Devi et al. (2018) synthesized a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid and conducted extensive spectroscopic studies, along with DFT calculations. The research reveals interesting aspects about the nonlinear optical properties of the compound, indicating its potential in future NLO materials (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).
Antimicrobial and Antifungal Applications
In the realm of microbiology, Vaickelionienė et al. (2011) synthesized various carbohydrazides derivatives using 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and tested them for antimicrobial and antifungal activities. This highlights the compound's relevance in developing potential antimicrobial agents (Vaickelionienė, Mickevičius, Mikulskiene, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2011).
Synthesis of Pyrrolidine Derivatives
A study by Attanasi et al. (2002) presented a synthesis method for pyrrolidine-3-carboxylic acid derivatives, showcasing another application of this compound in synthesizing diverse organic compounds (Attanasi, De Crescentini, Favi, Filippone, Mantellini, & Santeusanio, 2002).
Safety and Hazards
properties
IUPAC Name |
5-oxo-3-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMALRTSYUTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)
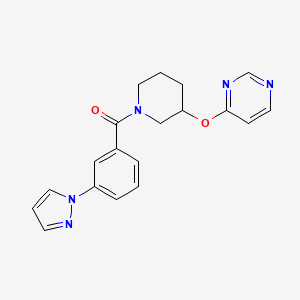
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)
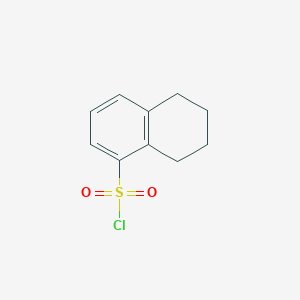
![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
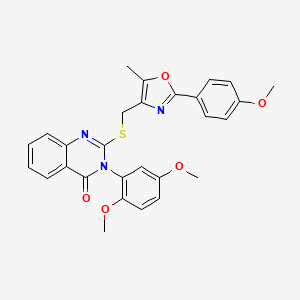
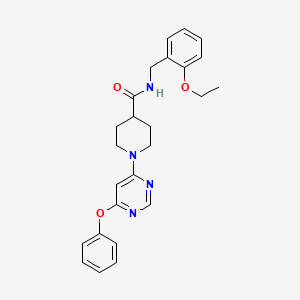
![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
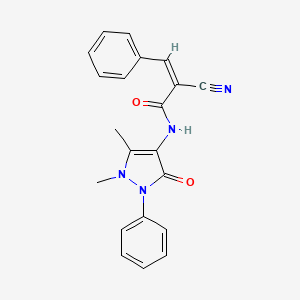
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)
